1-(4-Isopropylcyclohexyl)hydrazine
Description
1-(4-Isopropylcyclohexyl)hydrazine is a hydrazine derivative characterized by a cyclohexane ring substituted with an isopropyl group at the 4-position, attached to a hydrazine (-NH-NH₂) moiety.
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
(4-propan-2-ylcyclohexyl)hydrazine |
InChI |
InChI=1S/C9H20N2/c1-7(2)8-3-5-9(11-10)6-4-8/h7-9,11H,3-6,10H2,1-2H3 |
InChI Key |
IPSVURDOTSHEPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Isopropylcyclohexyl)hydrazine can be synthesized through the reaction of 4-isopropylcyclohexanone with hydrazine hydrate under controlled conditions . The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, to facilitate the formation of the hydrazine derivative.
Industrial Production Methods: Industrial production of 1-(4-Isopropylcyclohexyl)hydrazine may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isopropylcyclohexyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: It can be reduced to form simpler amines or other reduced nitrogen compounds.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of hydrazones or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Aldehydes or ketones are common reagents for forming hydrazones under acidic or basic conditions.
Major Products Formed:
Oxidation: Azines or other nitrogen-containing compounds.
Reduction: Amines or other reduced nitrogen derivatives.
Substitution: Hydrazones or other substituted hydrazine derivatives.
Scientific Research Applications
1-(4-Isopropylcyclohexyl)hydrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 1-(4-Isopropylcyclohexyl)hydrazine involves its interaction with molecular targets, leading to various biochemical effects. The hydrazine group can form reactive intermediates that interact with cellular components, potentially leading to the inhibition of specific enzymes or the disruption of cellular processes . The exact molecular pathways and targets involved in its action are still under investigation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Effects
- Steric Bulk : The isopropylcyclohexyl group in the target compound introduces significant steric hindrance compared to ethylcyclohexyl () or phenyl derivatives (). This reduces nucleophilic reactivity but improves resistance to enzymatic degradation, a trait valuable in prodrug design .
- Electronic Effects :
- Electron-Donating Groups : The isopropyl group (via inductive effects) and methoxy group (via resonance) both increase electron density but differ in spatial orientation. Methoxy enhances aromatic conjugation, whereas isopropylcyclohexyl provides aliphatic hydrophobicity .
- Electron-Withdrawing Groups : Chlorophenyl derivatives () exhibit higher acidity (lower pKa) due to the Cl substituent, enabling stronger hydrogen bonding in biological systems.
Physicochemical Properties
- Lipophilicity : Cyclohexyl derivatives (e.g., 1-(4-ethylcyclohexyl)hydrazine) are more lipophilic than aromatic analogs, favoring blood-brain barrier penetration in neuroactive drugs . The isopropyl group further increases logP values (~3.5 estimated), enhancing membrane permeability.
- Solubility : Hydrochloride salts (e.g., (4-Ethylphenyl)hydrazine hydrochloride) exhibit higher aqueous solubility (>50 mg/mL) compared to free bases (<10 mg/mL for cyclohexyl analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
